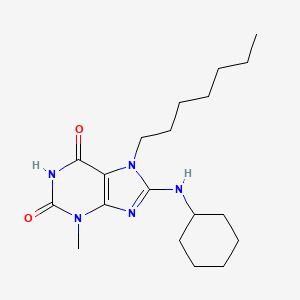

8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

This compound belongs to the purine-2,6-dione (xanthine) family, characterized by a bicyclic purine core with ketone groups at positions 2 and 4. Key structural features include:

- Position 3: A methyl group, common in xanthine derivatives to modulate steric and electronic properties.

- Position 8: A cyclohexylamino substituent, introducing a bulky, amine-functionalized group that may influence hydrogen bonding and receptor interactions.

Properties

IUPAC Name |

8-(cyclohexylamino)-7-heptyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N5O2/c1-3-4-5-6-10-13-24-15-16(23(2)19(26)22-17(15)25)21-18(24)20-14-11-8-7-9-12-14/h14H,3-13H2,1-2H3,(H,20,21)(H,22,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXSFMZZUUOOKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=C(N=C1NC3CCCCC3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a heptyl halide, followed by the introduction of a cyclohexylamino group through nucleophilic substitution. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs with different functional groups introduced at the amino or heptyl positions.

Scientific Research Applications

The compound "8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione" is a purine derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in drug development. These properties include solubility, stability under physiological conditions, and interaction with biological targets.

Medicinal Chemistry

The primary application of 8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its potential as a therapeutic agent. Research has indicated that derivatives of purines exhibit significant anti-inflammatory and analgesic activities.

Case Study: Anti-inflammatory Activity

A study synthesized various purine derivatives and evaluated their anti-inflammatory effects. The results indicated that certain compounds showed comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This suggests that 8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may possess similar therapeutic properties.

The compound's structure allows it to interact with adenosine receptors, which play a critical role in various physiological processes including inflammation and pain modulation.

Research Findings:

Studies have shown that modifications to the purine structure can enhance binding affinity to adenosine receptors . This interaction is vital for developing new drugs targeting conditions like chronic pain and inflammatory diseases.

Synthesis of Derivatives

The synthesis of 8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been explored to create derivatives with improved pharmacological profiles.

Synthesis Methods:

Various synthetic routes have been documented in the literature. For instance, one method involves the reaction of cyclohexylamine with heptyl-substituted precursors under controlled conditions to yield the desired purine derivative .

Potential for Drug Development

Given its promising biological activities and the ability to modify its structure for enhanced efficacy, this compound represents a valuable candidate for further drug development research.

Summary of Findings

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential anti-inflammatory agent comparable to NSAIDs |

| Biological Activity | Interaction with adenosine receptors influencing inflammation and pain |

| Synthesis | Various methods yielding derivatives with enhanced activity |

| Drug Development Potential | Valuable candidate for new therapeutic agents in inflammatory diseases |

Mechanism of Action

The mechanism of action of 8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physical properties of purine-2,6-dione derivatives are highly dependent on substituents at positions 7 and 8. Below is a comparative analysis:

Key Findings from Comparative Analysis

Lipophilicity and Solubility

- Cyclohexylamino at position 8 introduces polarity due to the amine group, which may counterbalance the lipophilicity of the heptyl chain. In contrast, thioether groups (e.g., heptylsulfanyl in ) lack hydrogen-bonding capacity.

Structure-Activity Relationships (SAR)

- Position 7: Larger, flexible substituents (e.g., phenoxypropyl in or heptyl in the target) enhance lipophilicity but may hinder binding in sterically restricted active sites.

Physical Properties and Spectral Data

While direct data for the target compound are unavailable, analogs provide insights:

- Melting Points : Compounds with aromatic substituents (e.g., biphenyl in ) exhibit higher melting points (>300°C), whereas alkyl chains (e.g., heptyl) likely reduce crystallinity and melting points.

- NMR Trends : Methyl groups at position 3 resonate near δ 3.2–3.6 ppm (DMSO-d6 or CDCl3), consistent across analogs .

Biological Activity

Chemical Structure and Properties

The chemical structure of 8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 304.39 g/mol

- CAS Number : 51261-8

This compound features a cyclohexylamino group which may influence its interaction with biological targets.

Research indicates that compounds similar to 8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibit various biological activities including:

- Antitumor Activity : Studies suggest that purine derivatives can inhibit tumor cell proliferation by interfering with nucleic acid synthesis.

- Antimicrobial Effects : Some derivatives have shown effectiveness against bacterial strains by disrupting cellular processes.

- CNS Activity : The compound may have neuroactive properties due to its structural similarity to neurotransmitters.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from these studies:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antitumor Efficacy in Animal Models : A study involving mice implanted with tumor cells demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.

- Neuroprotective Effects : In a model of neurodegeneration, the compound showed promise in protecting neurons from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases.

- Bacterial Resistance : A clinical case highlighted the use of this compound in combination therapy for resistant bacterial infections, showcasing its ability to enhance the efficacy of traditional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.